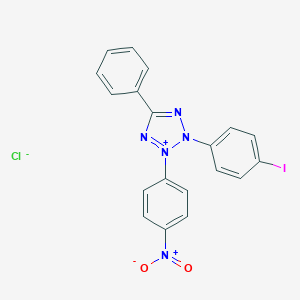

Iodonitrotetrazolium chloride

Übersicht

Beschreibung

Es ist bekannt für seine Fähigkeit, zu einem wasserunlöslichen Formazanfarbstoff reduziert zu werden, der in verschiedenen kolorimetrischen Assays nützlich ist .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Iodonitrotetrazoliumchlorid kann durch die Reaktion von 4-Iod-anilin, 4-Nitrobenzaldehyd und Phenylhydrazin in Gegenwart von Salzsäure synthetisiert werden. Die Reaktion beinhaltet typischerweise das Erhitzen des Gemisches unter Rückflussbedingungen, gefolgt von der Reinigung durch Umkristallisation .

Industrielle Produktionsmethoden

Die industrielle Produktion von Iodonitrotetrazoliumchlorid beinhaltet ähnliche Synthesewege, jedoch in größerem Maßstab. Der Prozess ist für höhere Ausbeuten und Reinheit optimiert, wobei häufig kontinuierliche Flussreaktoren und fortschrittliche Reinigungstechniken wie die Chromatographie eingesetzt werden .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Iodonitrotetrazolium chloride can be synthesized through the reaction of 4-iodoaniline, 4-nitrobenzaldehyde, and phenylhydrazine in the presence of hydrochloric acid. The reaction typically involves heating the mixture under reflux conditions, followed by purification through recrystallization .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Iodonitrotetrazoliumchlorid unterliegt hauptsächlich Reduktionsreaktionen. Bei der Reduktion bildet es Iodonitrotetrazoliumformazan, einen wasserunlöslichen violetten Farbstoff .

Gängige Reagenzien und Bedingungen

Die Reduktion von Iodonitrotetrazoliumchlorid erfolgt üblicherweise unter Verwendung von Dehydrogenasen in Gegenwart von Substraten wie Succinat. Die Reaktion wird typischerweise in gepufferten wässrigen Lösungen bei physiologischem pH-Wert und Temperatur durchgeführt .

Hauptprodukte

Das Hauptprodukt der Reduktionsreaktion ist Iodonitrotetrazoliumformazan, eine violette Verbindung, die aus der Lösung ausfällt .

Wissenschaftliche Forschungsanwendungen

Histochemical Applications

Iodonitrotetrazolium chloride is extensively used to visualize dehydrogenase enzyme activity. When dehydrogenases catalyze the removal of hydrogen from substrates, the resulting electrons are transferred to INT, reducing it to an insoluble formazan product that exhibits a distinct red color. This property allows for the localization and quantification of enzyme activity in tissue samples.

- Mechanism : The reduction of INT occurs through a series of electron transfers involving coenzymes. The formazan produced is insoluble, allowing for easy visualization under a microscope or through spectrophotometric analysis .

Microbiological Applications

INT serves as a colorimetric indicator in microbiological assays, particularly for measuring microbial viability and metabolic activity.

- Minimum Inhibitory Concentration (MIC) Assays : In studies assessing antimicrobial activity, INT is used to determine the MIC by observing color changes corresponding to bacterial growth inhibition. The dye's reduction indicates viable bacteria, making it a reliable method for evaluating antimicrobial efficacy .

- Bacterial Detection : A fiber-based sensor incorporating INT has been developed for detecting live bacteria. This sensor changes color in response to bacterial metabolic activity, providing a rapid method for bacterial detection in various environments .

Environmental Monitoring

INT has been applied in ecological studies to assess the metabolic rates of plankton communities in marine environments.

- Oxygen Consumption Studies : Research has demonstrated that the reduction rate of INT correlates significantly with dissolved oxygen consumption rates in natural plankton communities. This relationship enables researchers to use INT as a proxy for metabolic activity in aquatic ecosystems .

Biochemical Assays

INT is also employed in various biochemical assays to measure respiratory electron transport activities.

- Colorimetric Assays : It is commonly used in colorimetric assays to quantify cellular respiration and metabolic processes by measuring the reduction of INT to formazan, which can be quantified spectrophotometrically .

Case Studies

Several studies highlight the diverse applications of this compound:

Wirkmechanismus

Iodonitrotetrazolium chloride acts as an artificial electron acceptor. In the presence of dehydrogenases, it accepts electrons and is reduced to iodonitrotetrazolium formazan. This reduction process involves the transfer of electrons from the substrate to the tetrazolium salt, resulting in the formation of the colored formazan product .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Tetrazoliumchlorid: Ähnlich wie Iodonitrotetrazoliumchlorid wird es in Redox-Assays verwendet, erzeugt aber einen roten Formazanfarbstoff.

Nitrotetrazolium-Blau-Chlorid: Ein weiteres Tetrazoliumsalz, das in ähnlichen Assays verwendet wird und einen blauen Formazanfarbstoff erzeugt.

Triphenyltetrazoliumchlorid: Wird in mikrobiellen und pflanzlichen Gewebsassays verwendet und erzeugt einen roten Formazanfarbstoff.

Einzigartigkeit

Iodonitrotetrazoliumchlorid ist einzigartig aufgrund seiner spezifischen Reduktion zu einem violett gefärbten Formazan, das in Assays einen eindeutigen visuellen Indikator liefert. Seine hohe Empfindlichkeit und Spezifität für die Dehydrogenase-Aktivität machen es besonders wertvoll in biochemischen und mikrobiologischen Anwendungen .

Biologische Aktivität

Iodonitrotetrazolium chloride (INT) is a chemical compound widely utilized in biological and biochemical research, particularly as a colorimetric indicator for microbial viability and metabolic activity. This article explores the biological activity of INT, focusing on its applications, mechanisms, and relevant case studies.

Overview of this compound

- Chemical Structure : INT is a tetrazolium salt that, upon reduction by viable cells, forms an insoluble formazan dye that can be quantified spectrophotometrically.

- CAS Number : 146-68-9

- Applications : INT is primarily used in microbiology to assess cell viability, monitor metabolic activity, and evaluate antimicrobial effectiveness.

INT serves as a redox indicator. Viable cells reduce INT to formazan through their metabolic processes, which can be visually detected as a color change from yellow to pink. The intensity of the color correlates with the number of viable cells present.

Antimicrobial Activity

INT has been employed in various studies to evaluate the antimicrobial properties of different compounds. For instance:

- In a study assessing the antimicrobial activity of extracts from Dioscorea bulbifera, INT was used to determine the minimum inhibitory concentration (MIC) against multiple bacterial strains. The results indicated that certain extracts exhibited significant antibacterial properties, with MIC values as low as 8 µg/mL against resistant strains such as Mycobacterium tuberculosis and Pseudomonas aeruginosa .

Case Studies

- Microbial Viability Assessment :

- Antimicrobial Screening :

- Chemical Kinetics :

Data Tables

Here are some summarized findings from studies involving INT:

Eigenschaften

IUPAC Name |

2-(4-iodophenyl)-3-(4-nitrophenyl)-5-phenyltetrazol-3-ium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13IN5O2.ClH/c20-15-6-8-16(9-7-15)23-21-19(14-4-2-1-3-5-14)22-24(23)17-10-12-18(13-11-17)25(26)27;/h1-13H;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JORABGDXCIBAFL-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN([N+](=N2)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)I.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13ClIN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30932744 | |

| Record name | Iodonitrotetrazolium violet | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30932744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

505.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow powder; [Alfa Aesar MSDS] | |

| Record name | Iodonitrotetrazolium | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14909 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

146-68-9, 298-94-2 | |

| Record name | Iodonitrotetrazolium violet | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=146-68-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iodonitrotetrazolium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000146689 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iodonitrotetrazolium chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89168 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC27620 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27620 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-Tetrazolium, 2-(4-iodophenyl)-3-(4-nitrophenyl)-5-phenyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Iodonitrotetrazolium violet | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30932744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-iodophenyl)-3-(4-nitrophenyl)-5-phenyltetrazolium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.161 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IODONITROTETRAZOLIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XY3JA5594E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.